

Clinical Trial Protocol: Pimasertib + FOLFIRI

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Compound Focus: Pimasertib

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The table below summarizes the core design of the phase I clinical trial (NCT01085331) that evaluated **pimasertib** in combination with FOLFIRI for the second-line treatment of KRAS-mutant mCRC [1] [2] [3].

| Protocol Element | Details |
|------------------------------|--|
| Study Identifier | NCT01085331; EMR200066_004 [3] |
| Study Phase | I/II (Safety Run-in followed by randomised Phase II) [1] [3] |
| Primary Objective (Phase Ib) | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1] [2] |
| Patient Population | Adults with KRAS-mutant mCRC with disease progression during or after first-line oxaliplatin-based therapy [3] |
| Treatment Schedule | 28-day cycles [1] |
| • FOLFIRI | Irinotecan (180 mg/m ²) + Leucovorin (200 mg/m ² <i>l</i> -LV or 400 mg/m ² <i>d</i> -LV) on Days 1 & 15, followed by 5-FU (400 mg/m ² bolus + 2400 mg/m ² 46-h continuous infusion) [1] |
| • Pimasertib | Oral, once daily on a "5 days on, 2 days off" schedule (Days 1-5, 8-12, 15-19, 22-26) [1] |

| Protocol Element | Details |
|------------------|--|
| Dose Escalation | Standard 3+3 design. Starting dose: 45 mg/day; planned escalation to 60 mg/day [1] [4] |

Efficacy, Safety & Pharmacokinetics Data

The following tables summarize the key outcomes from the safety run-in part of the study.

Table 1: Efficacy Outcomes (Efficacy Population, n=15) [1] [2]

| Best Overall Response | Number of Patients |
|--------------------------|--------------------|
| Partial Response (PR) | 2 |
| Stable Disease (SD) | 9 |
| Progressive Disease (PD) | 3 |
| Not Evaluable | 1 |

Table 2: Safety and Tolerability (Safety Population, n=16) [1] [4]

| Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 45 mg/day [1] [2] |
| Dose-Limiting Toxicities (DLTs) | At 60 mg/day: Grade 3 mucositis/stomatitis (2/5 patients). At 45 mg/day: Grade 3 hyponatremia (1/6 patients) [4]. |
| Most Common Treatment-Emergent Adverse Events (TEAEs) | Diarrhoea (44%), nausea (31%), vomiting (31%), asthenia (44%), skin/rash events (31%), mucosal inflammation (38%), ocular events (38%, mostly grade 1/2) [1] [4]. |

| Parameter | Findings |
|--|--|
| Grade \geq 3 Treatment-Related TEAEs | Diarrhoea (2 patients), mucosal inflammation (3 patients), neutropenia (3 patients) [4]. |

Table 3: Key Pharmacokinetic Parameters of Pimasertib [5]

| Parameter | Findings |
|--------------------------|--|
| Absolute Bioavailability | 73% |
| Plasma Half-Life | ~5 hours [1] |
| Total Body Clearance | 45.7 L/h (geometric mean) |
| Volume of Distribution | 229 L (geometric mean) |
| Elimination Route | Primarily renal (52.8% of dose in urine) and faecal (30.7%) [5]. Primarily metabolized; two major circulating metabolites identified (M445, a carboxylic acid, and M554, a phosphoethanolamine conjugate) [5]. |

Critical Application Notes for Researchers

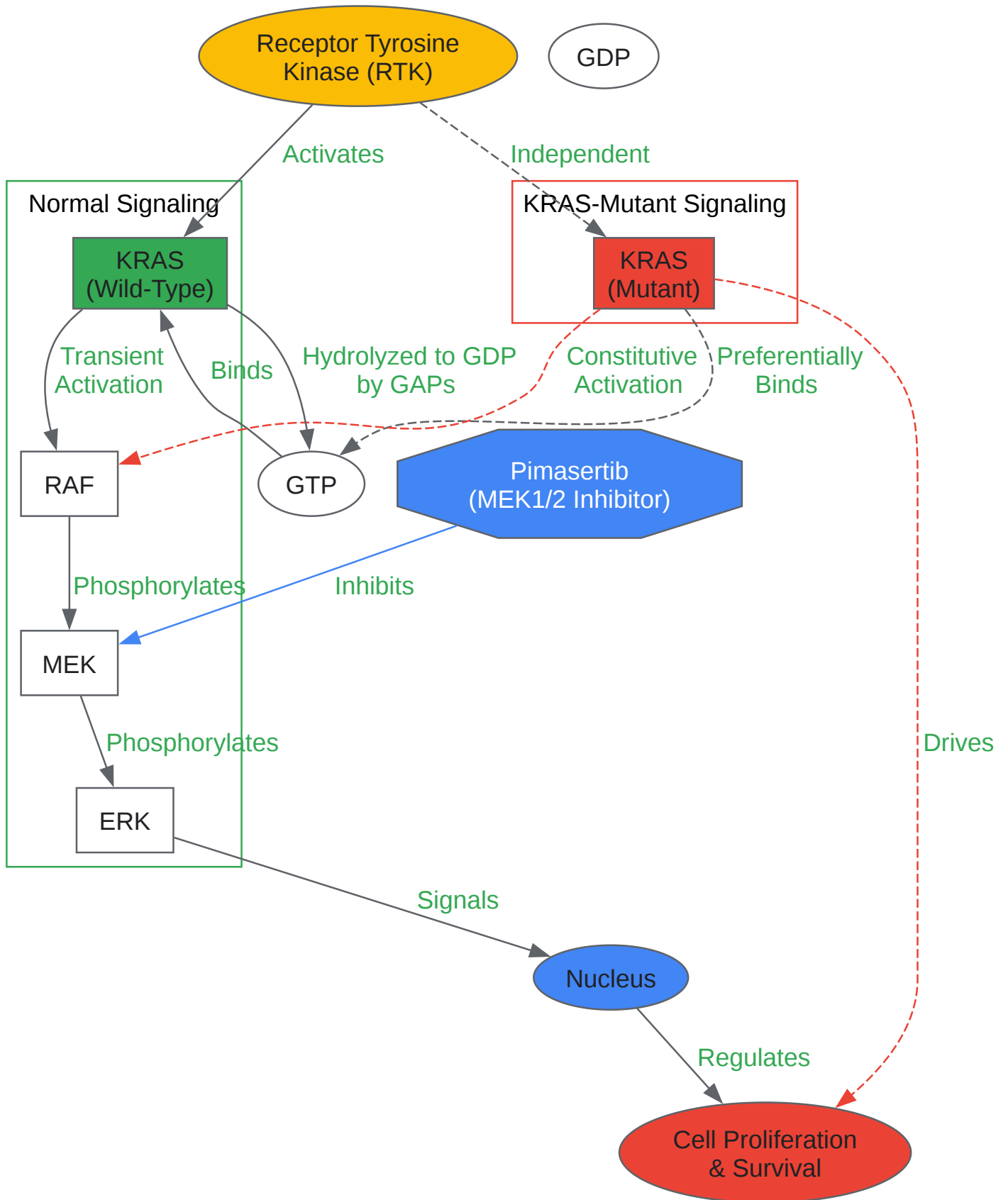
- **Toxicity Limits Dose Escalation:** The combination of **pimasertib** with FOLFIRI resulted in significant toxicity, primarily gastrointestinal (diarrhoea, mucositis) and ocular events [1] [4]. The MTD of 45 mg/day was substantially lower than the single-agent RP2D of 60 mg twice daily [1], indicating a narrow therapeutic window for this combination.
- **Limited Efficacy at MTD:** The sponsor decided **not to proceed** to the Phase II part of the study. This was because the 45 mg/day dose, while tolerable, was **not considered an active dose** in this setting, as the efficacy observed (2 partial responses out of 15 patients) was insufficient to warrant further development [4].
- **Alternative Pathways in KRAS-mutant mCRC:** Research has since shifted towards more effective strategies. The most promising advances involve **direct KRAS inhibitors** (e.g., Sotorasib, Adagrasib) that target specific mutations like G12C [6]. Another approach is inhibiting downstream effectors like

PLK1; recent phase Ib data for **onvansertib** combined with FOLFIRI/bevacizumab showed a more promising 44% partial response rate in the second-line setting [7].

Scientific Rationale and Pathway Diagram

The rationale for using a MEK inhibitor like **pimasertib** in KRAS-mutant mCRC is based on targeting the MAPK signaling pathway downstream of the mutated KRAS protein.

Constitutively active mutant KRAS leads to continuous signaling through the MAPK pathway, promoting tumor cell proliferation and survival [6]. **Pimasertib**, as a selective inhibitor of MEK1/2, aims to block this aberrant signaling [1].



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Conclusion for Drug Development

The **pimasertib**-FOLFIRI combination highlights a critical challenge in oncology drug development: effectively targeting the MAPK pathway in KRAS-mutant mCRC without encountering prohibitive toxicity. The trial demonstrated that dose escalation was limited, and the efficacy at the tolerated dose was modest, leading to the termination of the program [4]. For researchers, this case underscores the importance of:

- **Therapeutic Window:** Carefully assessing the combination index and therapeutic window in preclinical models.
- **Alternative Targets:** Exploring next-generation direct KRAS inhibitors or vertical inhibition strategies with different safety profiles [6].
- **Biomarker Identification:** Investigating potential biomarkers beyond KRAS mutation status to identify patient subgroups that may derive the most benefit.

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